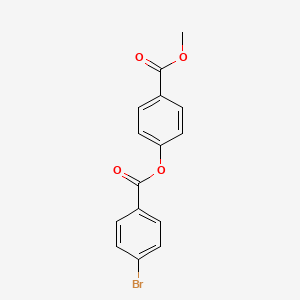
Methyl 4-(4-bromobenzoyl)oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-bromobenzoyl)oxybenzoate: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromobenzoyl group attached to a benzoate moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to prepare methyl 4-(4-bromobenzoyl)oxybenzoate involves the esterification of 4-bromobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromobenzoic acid is coupled with a suitable boronic acid derivative in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-(4-bromobenzoyl)oxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxybenzoate derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acid derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Formation of substituted benzoate derivatives.
Reduction: Formation of hydroxybenzoate derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 4-(4-bromobenzoyl)oxybenzoate is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Radiotherapy: It is used in the preparation of stable radioiodinating reagents to label monoclonal antibodies for cancer radiotherapy.
Industry:
Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of methyl 4-(4-bromobenzoyl)oxybenzoate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis and transesterification reactions. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the additional benzoyl group, making it less versatile in certain synthetic applications.
Methyl 4-iodobenzoate: Similar in structure but contains an iodine atom instead of bromine, which can affect its reactivity and applications.
Methyl 4-(4-chlorobenzoyl)oxybenzoate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: Methyl 4-(4-bromobenzoyl)oxybenzoate is unique due to the presence of both a bromobenzoyl group and an ester group, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
methyl 4-(4-bromobenzoyl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c1-19-14(17)10-4-8-13(9-5-10)20-15(18)11-2-6-12(16)7-3-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVKVXGORHRNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














